molecular formula C15H24N2 B14292344 2-Phenyl-1,3-di(propan-2-yl)imidazolidine CAS No. 112565-76-1

2-Phenyl-1,3-di(propan-2-yl)imidazolidine

Cat. No.: B14292344
CAS No.: 112565-76-1
M. Wt: 232.36 g/mol
InChI Key: PMUMFUYABQWRRS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-di(propan-2-yl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with phenyl and isopropyl groups. This compound is part of the broader class of imidazolidines, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,3-di(propan-2-yl)imidazolidine can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This method typically involves the use of substituted diamines and aldehydes under controlled conditions to form the imidazolidine ring . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps, such as crystallization or distillation, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-di(propan-2-yl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines, imidazolidinones, and other derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-di(propan-2-yl)imidazolidine and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-di(propan-2-yl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

112565-76-1

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-phenyl-1,3-di(propan-2-yl)imidazolidine

InChI

InChI=1S/C15H24N2/c1-12(2)16-10-11-17(13(3)4)15(16)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3

InChI Key

PMUMFUYABQWRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C1C2=CC=CC=C2)C(C)C

Origin of Product

United States

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